ATL-802

Description

Properties

Molecular Formula |

C24H22F3N7O3 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

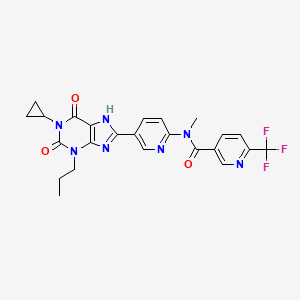

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)pyridin-2-yl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31) |

InChI Key |

IKIXRBGOWUFFBN-UHFFFAOYSA-N |

SMILES |

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)C3CC3)NC(=N2)C4=CN=C(C=C4)N(C)C(=O)C5=CN=C(C=C5)C(F)(F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ATL802; ATL 802; ATL-802. |

Origin of Product |

United States |

Foundational & Exploratory

ATL-802: A Potent and Selective Adenosine A2B Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

ATL-802 is a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor that has emerged as a promising therapeutic target for a variety of conditions, including diabetes, inflammation, and cancer. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C24H20F3N7O3 |

| Molecular Weight | 513.47 g/mol |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by selectively binding to and inhibiting the adenosine A2B receptor. The A2BR is coupled to Gs and Gq proteins and its activation by adenosine leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound effectively antagonizes the downstream signaling cascades initiated by A2BR activation.

In-depth Technical Guide: ATL-802, a Potent and Selective Adenosine A2B Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATL-802 is a potent and highly selective antagonist of the adenosine (B11128) A2B receptor (A2BR), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, including its biological target, mechanism of action, and key experimental data. Detailed methodologies for relevant assays are provided to facilitate further research and development.

Introduction to this compound and its Biological Target

This compound has been identified as a powerful research tool for investigating the physiological roles of the adenosine A2B receptor. The A2BR is one of four subtypes of adenosine receptors (A1, A2A, A2B, and A3) and is distinguished by its lower affinity for the endogenous ligand, adenosine. Consequently, the A2BR is thought to be primarily activated under conditions of cellular stress or injury, where extracellular adenosine concentrations are significantly elevated. The A2BR is expressed in various tissues, including the lungs, intestines, and bladder, and is involved in processes such as inflammation, vasodilation, and cell growth. Due to its role in these pathways, the A2B receptor is a promising therapeutic target for a range of conditions, including diabetes, inflammatory diseases, and certain cancers.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the adenosine A2B receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine, thereby inhibiting the downstream signaling cascade.

The A2B receptor is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gs protein is activated, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of target genes.

Below is a diagram illustrating the canonical A2B receptor signaling pathway and the inhibitory action of this compound.

Caption: A2B receptor signaling pathway and inhibition by this compound.

Quantitative Data: Binding Affinity and Selectivity

The potency and selectivity of this compound have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

The following tables summarize the reported Ki values for this compound at mouse and human adenosine receptor subtypes.

Table 1: Binding Affinity of this compound for Mouse Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A2B | 8.6 ± 2.2 |

| A2A | > 10,000 |

| A1 | > 10,000 |

| A3 | > 10,000 |

| Data from Cagnina RE, et al. Am J Physiol Lung Cell Mol Physiol. 2009.[1] |

Table 2: Binding Affinity of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) |

| A2B | 2.36 |

| A2A | 654 |

| A1 | 369 |

| A3 | > 1000 |

| Data from Müller et al., 2018 as cited in a review by Jacobson KA, et al. |

These data demonstrate that this compound is a highly potent antagonist of the mouse A2B receptor with exceptional selectivity over other adenosine receptor subtypes.[1] While still potent at the human A2B receptor, its selectivity is less pronounced compared to its profile at mouse receptors.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound, such as this compound, for the adenosine A2B receptor.

Objective: To determine the Ki of a test compound by measuring its ability to displace a radiolabeled ligand from the A2B receptor.

Materials:

-

Cell membranes prepared from cells expressing the adenosine A2B receptor (e.g., HEK-293 or CHO cells).

-

Radioligand specific for the A2B receptor (e.g., [³H]DPCPX).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled A2B receptor agonist like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Workflow:

Caption: Workflow for a radioligand competition binding assay.

Procedure:

-

Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound). Include control wells for total binding (no test compound) and non-specific binding (high concentration of a non-radiolabeled ligand).

-

Incubation: Incubate the reactions at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This step separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol outlines a general method to assess the functional antagonism of this compound at the A2B receptor by measuring its effect on agonist-induced cAMP production.

Objective: To determine the ability of this compound to inhibit A2B receptor agonist-stimulated intracellular cAMP accumulation.

Materials:

-

Whole cells expressing the adenosine A2B receptor.

-

A2B receptor agonist (e.g., NECA).

-

Test compound (this compound).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based).

-

Microplate reader.

Workflow:

Caption: Workflow for a cAMP accumulation assay.

Procedure:

-

Cell Seeding: Seed cells expressing the A2B receptor into a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for a defined period.

-

Stimulation: Add a fixed concentration of an A2B receptor agonist (e.g., NECA) to the wells to stimulate cAMP production.

-

Cell Lysis: Stop the reaction and lyse the cells according to the instructions of the cAMP immunoassay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay. In these assays, the signal is typically inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the extent of inhibition.

Conclusion

This compound is a valuable pharmacological tool for the study of the adenosine A2B receptor. Its high potency and, particularly in rodents, exceptional selectivity, make it suitable for a range of in vitro and in vivo investigations. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies of A2BR biology and its potential as a therapeutic target. Further research is warranted to fully elucidate the therapeutic potential of targeting the A2B receptor with selective antagonists like this compound.

References

The Discovery and Development of ATL-802: A Selective A2B Adenosine Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

ATL-802, also known as CVT-6883 and GS-6201, is a potent and highly selective antagonist of the A2B adenosine (B11128) receptor (A2BAR). Its discovery by scientists at CV Therapeutics marked a significant advancement in the pursuit of targeted therapies for inflammatory conditions, particularly respiratory diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies employed in its evaluation.

Introduction: The A2B Adenosine Receptor as a Therapeutic Target

The A2B adenosine receptor is one of four subtypes of G protein-coupled receptors for adenosine. Under physiological conditions, extracellular adenosine levels are low; however, in response to cellular stress, such as inflammation or hypoxia, adenosine levels rise significantly. The A2BAR is considered a low-affinity receptor for adenosine and is therefore primarily activated under these pathological conditions. Upon activation, the A2BAR, predominantly coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade has been implicated in a variety of pro-inflammatory responses, making the A2BAR an attractive target for therapeutic intervention in inflammatory diseases.

Discovery and Lead Optimization

The development of this compound originated from a lead optimization program at CV Therapeutics aimed at identifying selective A2BAR antagonists. Initial efforts focused on symmetrically substituted xanthine (B1682287) derivatives. While these compounds demonstrated high affinity and selectivity for the human A2BAR, they suffered from poor pharmacokinetic properties, limiting their therapeutic potential.

This led to a strategic shift towards the investigation of differentially alkyl-substituted xanthines. By modifying the substituents at the N-1 and N-3 positions of the xanthine core, researchers aimed to enhance both the affinity for the A2BAR and the oral bioavailability of the compounds. This systematic structure-activity relationship (SAR) study culminated in the discovery of "compound 62," which was later designated as this compound (CVT-6883).

Full Chemical Name: N-(5-(1-cyclopropyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)pyridin-2-yl)-N-methyl-6-(trifluoromethyl)nicotinamide

Pharmacological Characterization

This compound was extensively characterized through a series of in vitro and preclinical studies to determine its potency, selectivity, and functional activity.

Binding Affinity

Radioligand binding assays were crucial in determining the affinity of this compound for the four human adenosine receptor subtypes. These experiments demonstrated the high selectivity of this compound for the A2BAR.

Table 1: Binding Affinities (Ki) of this compound at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| A1 | 1940[1] |

| A2A | 3280[1] |

| A2B | 22[1] |

| A3 | 1070[1] |

Functional Antagonism

The functional antagonist activity of this compound was assessed using cAMP accumulation assays in cell lines engineered to express the human A2BAR (HEK-A2B) and in cells endogenously expressing the receptor (NIH3T3). In these assays, the ability of this compound to inhibit the increase in intracellular cAMP induced by the adenosine receptor agonist 5'-N-ethylcarboxamidoadenosine (NECA) was measured. This compound demonstrated potent functional antagonism with KB values of 6 nM in HEK-A2B cells and 2 nM in NIH3T3 cells.

Preclinical and Clinical Development

Preclinical studies in animal models of inflammatory airway disease provided evidence for the therapeutic potential of this compound. In a mouse model of asthma, this compound was shown to be efficacious. Following promising preclinical results, this compound advanced into Phase I clinical trials. A single ascending-dose study in healthy volunteers indicated that the compound was well-tolerated with no serious adverse events reported.

Signaling Pathway and Experimental Workflow

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of intervention for this compound.

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow for this compound Characterization

The following diagram outlines the general workflow employed in the discovery and characterization of this compound.

Caption: General Experimental Workflow for the Discovery and Development of this compound.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound. It is important to note that the specific, detailed protocols used by CV Therapeutics for this compound are not fully available in the public domain. The methods described below are based on standard pharmacological practices for adenosine receptor research.

Radioligand Binding Assay (Representative Protocol)

Objective: To determine the binding affinity (Ki) of this compound for human adenosine receptor subtypes.

Materials:

-

Membranes from cells stably expressing human A1, A2A, A2B, or A3 adenosine receptors.

-

Radioligands: [3H]DPCPX (for A1), [3H]ZM241385 (for A2A), or other suitable radiolabeled antagonists.

-

This compound (test compound).

-

Non-specific binding competitor (e.g., a high concentration of a non-labeled standard antagonist).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the specific adenosine receptor subtype. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate or individual tubes, combine the following in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand.

-

Increasing concentrations of this compound (for competition binding curve).

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a non-labeled antagonist.

-

-

Incubation: Add a standardized amount of cell membrane preparation to each well/tube to initiate the binding reaction.

-

Incubate the mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay (Representative Protocol)

Objective: To determine the functional antagonist activity (KB) of this compound at the human A2B adenosine receptor.

Materials:

-

HEK-293 cells stably expressing the human A2B adenosine receptor (HEK-A2B).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or serum-free medium).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenosine receptor agonist (e.g., NECA).

-

This compound (test compound).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture: Plate HEK-A2B cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of this compound to the cells.

-

Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

Agonist Stimulation: Add a fixed concentration of the agonist (NECA) to the wells to stimulate cAMP production.

-

Incubate for a further defined period (e.g., 15-60 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method (e.g., reading fluorescence or luminescence).

-

Data Analysis: Generate a dose-response curve for the inhibition of NECA-stimulated cAMP production by this compound. The IC50 value is determined from this curve. The KB (equilibrium dissociation constant for the antagonist) can be calculated using the Schild equation.

Conclusion

The discovery and development of this compound represent a successful application of medicinal chemistry principles to generate a potent and selective A2B adenosine receptor antagonist. Its favorable pharmacological profile and promising early clinical data underscore the potential of targeting the A2BAR for the treatment of inflammatory diseases. The experimental methodologies outlined in this guide provide a framework for the characterization of such compounds and contribute to the broader understanding of adenosine receptor pharmacology. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of this compound.

References

Technical Guide: Synthesis Pathway and Feasibility of ATL-802

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATL-802 is a potent and selective antagonist of the A2B adenosine (B11128) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. Its potential therapeutic applications have garnered significant interest within the research community. This document provides an in-depth technical guide on the synthesis of this compound, including a feasible synthetic pathway, detailed experimental protocols for key reactions, and a summary of relevant chemical data. The presented synthesis is based on established methodologies for the preparation of 8-substituted xanthine (B1682287) derivatives, primarily utilizing the Traube purine (B94841) synthesis.

Introduction to this compound

This compound, with the chemical name N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide, is a notable adenosine A2B receptor antagonist.[1] The A2B receptor is one of four adenosine receptor subtypes and is typically activated under conditions of high adenosine concentrations, such as inflammation or hypoxia. Antagonism of this receptor has shown potential in various therapeutic areas, including inflammatory diseases and cancer.[2] The xanthine scaffold of this compound is a common feature among adenosine receptor antagonists.[3][4][5]

Chemical Data for this compound

| Property | Value |

| IUPAC Name | N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide |

| CAS Number | 847612-12-8 |

| Molecular Formula | C18H22N6O4S |

| Molecular Weight | 418.47 g/mol |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a convergent synthesis strategy culminating in the construction of the central xanthine core via the Traube purine synthesis. This well-established method involves the condensation of a 5,6-diaminopyrimidine derivative with a carboxylic acid, followed by cyclization to form the fused imidazole (B134444) ring of the purine system.

The proposed synthetic route is outlined below and involves three main stages:

-

Synthesis of the key intermediate, 1,3-dipropyl-5,6-diaminouracil.

-

Preparation of the 8-position substituent, 2-(methanesulfonamido)benzoic acid.

-

Condensation and cyclization to yield the final product, this compound.

Logical Flow of the Synthesis Pathway

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 1,3-Dipropyl-5,6-diaminouracil

This stage focuses on the preparation of the key pyrimidine (B1678525) intermediate.

-

Reaction: Condensation of N,N'-dipropylurea with cyanoacetic acid.

-

Procedure:

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol (B145695), add N,N'-dipropylurea and cyanoacetic acid.

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, the precipitate is collected by filtration, washed with ethanol and ether, and then dissolved in hot water.

-

Acidify the aqueous solution with acetic acid to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 1,3-dipropyl-6-aminouracil.

-

-

Reaction: Nitrosation of 1,3-dipropyl-6-aminouracil.

-

Procedure:

-

Suspend 1,3-dipropyl-6-aminouracil in water with glacial acetic acid.

-

Cool the suspension in an ice bath and add a solution of sodium nitrite (B80452) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 1-2 hours at low temperature.

-

Collect the resulting purple precipitate by filtration, wash with cold water and ethanol, and dry.

-

-

Reaction: Reduction of the nitroso group.

-

Procedure:

-

Suspend 1,3-dipropyl-6-amino-5-nitrosouracil in a mixture of water and ammonia (B1221849) solution.

-

Add sodium dithionite (B78146) portion-wise while heating the mixture to 70-80 °C. The color of the suspension will change from purple to a pale yellow or off-white.

-

After the addition is complete, continue heating for a further 30 minutes.

-

Cool the reaction mixture in an ice bath, and collect the precipitate by filtration.

-

Wash with cold water and dry under vacuum to yield 1,3-dipropyl-5,6-diaminouracil.

-

Stage 2: Synthesis of 2-(Methanesulfonamido)benzoic acid

-

Reaction: Sulfonylation of 2-aminobenzoic acid.

-

Procedure:

-

Dissolve 2-aminobenzoic acid in pyridine (B92270) and cool in an ice bath.

-

Add methanesulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from ethanol/water to obtain pure 2-(methanesulfonamido)benzoic acid.

-

Stage 3: Synthesis of this compound (N-(2-(1,3-dipropyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-8-yl)phenyl)methanesulfonamide)

-

Reaction: Condensation and cyclization of 1,3-dipropyl-5,6-diaminouracil and 2-(methanesulfonamido)benzoic acid.

-

Procedure:

-

A mixture of 1,3-dipropyl-5,6-diaminouracil and 2-(methanesulfonamido)benzoic acid is heated at 180-200 °C for 2-3 hours.

-

Alternatively, the condensation can be carried out in a high-boiling solvent such as N,N-dimethylformamide (DMF) or in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) followed by thermal or base-catalyzed cyclization. For the base-catalyzed cyclization, the intermediate amide can be heated in an aqueous sodium hydroxide (B78521) solution.

-

After cooling, the crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol).

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Involving A2B Adenosine Receptor

This compound acts as an antagonist at the A2B adenosine receptor. This receptor is known to couple to Gs and Gq proteins, leading to the activation of adenylyl cyclase and phospholipase C, respectively. By blocking the binding of adenosine to the A2B receptor, this compound can inhibit these downstream signaling cascades.

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of this compound.

Feasibility and Conclusion

The proposed synthesis of this compound is highly feasible for a laboratory setting equipped with standard organic chemistry capabilities. The starting materials are commercially available, and the reactions involved, particularly the Traube purine synthesis, are well-documented in the chemical literature for the preparation of analogous xanthine derivatives.[3][4] The purification of intermediates and the final product can be achieved using standard techniques such as recrystallization and column chromatography.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers and drug development professionals interested in synthesizing this potent A2B adenosine receptor antagonist for further investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis and pharmacological evaluation of 8-substituted phenyl xanthines for asthma therapy [internal-frontiersin.org]

Preclinical Research Findings on ATL-802 Remain Undisclosed in Public Domain

A comprehensive search of publicly available scientific literature and clinical trial databases has yielded no specific preclinical data for a compound designated "ATL-802." Information regarding its mechanism of action, in vitro efficacy, in vivo animal model studies, and associated experimental protocols is not currently available in the public domain.

Consequently, the creation of an in-depth technical guide with quantitative data tables, detailed experimental methodologies, and signaling pathway diagrams as requested is not feasible at this time due to the absence of foundational information.

Researchers, scientists, and drug development professionals interested in this specific compound are advised to monitor scientific conferences, publications from companies specializing in the relevant therapeutic area, and patent filings for any future disclosures related to this compound.

In-Depth Technical Guide: ATL-802 Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATL-802 is a potent and selective antagonist of the A2B adenosine (B11128) receptor (A2BAR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive technical overview of the methodologies and data essential for assessing the target engagement and validation of this compound. The A2BAR is a promising therapeutic target for conditions such as diabetes, inflammatory bowel disease, and cancer.[1][2][3] Understanding the binding characteristics, functional activity, and downstream signaling effects of this compound is critical for its preclinical and clinical development.

Data Presentation

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| This compound | A2BAR | Mouse | 8.6 | |

| A1AR | Mouse | >900-fold selectivity vs A2BAR | ||

| A2AAR | Mouse | >900-fold selectivity vs A2BAR | ||

| A3AR | Mouse | >900-fold selectivity vs A2BAR |

Table 1: Binding Affinity of this compound at Mouse Adenosine Receptors. This table presents the inhibitory constant (Ki) of this compound for the mouse A2B adenosine receptor, highlighting its high potency and selectivity against other adenosine receptor subtypes. Data derived from radioligand binding assays.

Experimental Protocols

Radioligand Binding Assay for Target Engagement

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for the A2B adenosine receptor.

Objective: To quantify the binding affinity of this compound to the A2BAR expressed in a recombinant cell line.

Materials:

-

Cell Membranes: Membranes from HEK-293 cells stably expressing the human A2BAR.

-

Radioligand: [3H]-ZM241385 (a high-affinity A2AAR antagonist that also binds to A2BAR).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A2BAR antagonist (e.g., 10 µM ZM241385).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

This compound: A range of concentrations for competition binding.

-

Scintillation Counter and Vials.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK-293 cells overexpressing the human A2BAR. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 100 µL:

-

30 µg of cell membrane protein.

-

A fixed concentration of [3H]-ZM241385 (e.g., 5 nM).[4]

-

Varying concentrations of this compound (e.g., from 0.1 nM to 10 µM).

-

For non-specific binding, add 10 µM ZM241385 instead of this compound.

-

For total binding, add assay buffer instead of this compound or non-specific control.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

cAMP Functional Assay for Target Validation

This protocol outlines a functional assay to measure the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) accumulation, a key downstream signaling event of A2BAR activation.

Objective: To determine the functional potency (IC50) of this compound in blocking A2BAR-mediated signaling.

Materials:

-

Cells: HEK-293 cells endogenously or recombinantly expressing the human A2BAR.

-

Agonist: NECA (5'-N-Ethylcarboxamidoadenosine), a non-selective adenosine receptor agonist.

-

This compound: A range of concentrations for antagonism.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Medium and Reagents.

-

Phosphodiesterase (PDE) Inhibitor: (e.g., IBMX or rolipram) to prevent cAMP degradation.

Procedure:

-

Cell Seeding: Seed HEK-293 cells expressing the A2BAR into a 96-well plate and culture overnight.

-

Pre-incubation with Antagonist: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C in the presence of a PDE inhibitor.

-

Agonist Stimulation: Add a fixed concentration of NECA (typically the EC80 concentration for cAMP accumulation) to the wells and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound for the inhibition of agonist-stimulated cAMP production.

Mandatory Visualization

A2B Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of intervention for the antagonist this compound.

Caption: A2B Adenosine Receptor Signaling Pathway and this compound Inhibition.

Experimental Workflow for Target Engagement

The following diagram outlines the logical flow of experiments to establish the target engagement of this compound.

Caption: Experimental Workflow for this compound Target Engagement and Validation.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of this compound as an A2B adenosine receptor antagonist. The presented data, though limited by public availability, demonstrates the high potency and selectivity of this compound for its target. The detailed experimental protocols for radioligand binding and functional cAMP assays offer a clear path for researchers to independently verify and expand upon these findings. The visualization of the A2BAR signaling pathway and the experimental workflow provides a conceptual and practical guide for the continued investigation and validation of this compound in relevant therapeutic areas. Further studies are warranted to fully elucidate the in vivo efficacy and downstream signaling effects of this compound to support its progression as a clinical candidate.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. A2B receptor antagonist 2 | Adenosine Receptor | 784-90-7 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ATL-802, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BAR). The A2BAR has emerged as a promising therapeutic target for a variety of conditions, including diabetes, inflammatory diseases, and cancer. This document details the pharmacological profile of this compound and its related analogs, presenting key quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways. The information is intended to support further research and development of A2BAR-targeted therapies.

Introduction to the Adenosine A2B Receptor

The adenosine A2B receptor is one of four G protein-coupled receptor subtypes for adenosine. Unlike the high-affinity A1, A2A, and A3 receptors, the A2BAR has a lower affinity for adenosine and is primarily activated under conditions of high adenosine concentration, which are often associated with pathophysiological states such as inflammation, hypoxia, and cellular stress. Activation of the A2BAR is coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates a variety of cellular responses, making the A2BAR a critical player in numerous physiological and pathological processes.

This compound and its Analogs: Potent and Selective A2BAR Antagonists

Quantitative Data for ATL-801 and Reference Compounds

The following table summarizes the binding affinities (Ki values) of ATL-801 and other well-characterized A2BAR antagonists, MRS1754 and GS-6201. This data is crucial for comparing the potency and selectivity of these compounds.

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| ATL-801 | A2B | Human | 19.32 ± 2.2 | [1] |

| A2B | Murine | 187 ± 96.3 | [1] | |

| A1 | Murine | 5162 ± 610 | [1] | |

| A2A | Murine | 3506 ± 869 | [1] | |

| MRS1754 | A2B | Human | 1.97 | [2] |

| A1 | Human | 403 | [2] | |

| A2A | Human | 503 | [2] | |

| A3 | Human | 570 | [2] | |

| GS-6201 | A2B | Human | 22 | [3][4][5] |

| A1 | Human | 1940 | [4] | |

| A2A | Human | 3280 | [4] | |

| A3 | Human | 1070 | [4] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action for this compound and its analogs is the competitive antagonism of the adenosine A2B receptor. By blocking the binding of endogenous adenosine to the A2BAR, these compounds inhibit the downstream signaling cascade.

A2BAR Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the adenosine A2B receptor and the inhibitory action of antagonists like this compound.

Experimental Protocols

The characterization of this compound and its analogs involves a series of in vitro and in vivo experiments to determine their affinity, selectivity, and functional activity.

Radioligand Binding Assay for A2B Receptor

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the adenosine A2B receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the A2B receptor.

Materials:

-

HEK-293 cells stably expressing the human adenosine A2B receptor.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand (e.g., [³H]MRS1754).

-

Non-specific binding control (e.g., a high concentration of a known A2BAR antagonist like ZM241385).

-

Test compound (e.g., this compound) at various concentrations.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK-293 cells expressing the A2B receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer.

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This protocol measures the functional antagonism of the A2B receptor by a test compound.

Objective: To determine the ability of a test compound to inhibit agonist-stimulated cAMP production in cells expressing the A2B receptor.

Materials:

-

HEK-293 cells expressing the human A2B receptor.

-

Cell culture medium.

-

A2BAR agonist (e.g., NECA).

-

Test compound (e.g., this compound) at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Culture:

-

Plate HEK-293 cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with the phosphodiesterase inhibitor and the test compound at various concentrations for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with the A2BAR agonist (NECA) for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines the typical workflow for the characterization of a novel A2BAR antagonist.

Conclusion

This compound and its related compounds represent a promising class of selective adenosine A2B receptor antagonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific pharmacological properties of this compound and its in vivo efficacy in relevant disease models is warranted to fully elucidate its therapeutic potential. The continued development of potent and selective A2BAR antagonists holds significant promise for the treatment of a range of human diseases.

References

Initial Safety and Toxicity Profile of TT125-802: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of TT125-802, a first-in-class, orally available small-molecule inhibitor of the CREB-binding protein (CBP) and p300 bromodomains. The information presented herein is primarily derived from the ongoing first-in-human Phase 1 clinical trial (NCT06403436) in patients with advanced solid tumors. It is important to note that the initial query for "ATL-802" likely contained a typographical error, as all relevant public domain data points to "TT125-802" for this class of drug and mechanism of action. This document is intended for researchers, scientists, and drug development professionals.

TT125-802 is under development for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Its mechanism of action involves the selective inhibition of the bromodomains of CBP and p300, which are crucial transcriptional co-activators involved in gene expression regulation related to cancer cell growth, proliferation, and drug resistance.[1][2][3] A key differentiator of TT125-802 highlighted in early clinical findings is its favorable safety profile, particularly the absence of thrombocytopenia, a dose-limiting toxicity often associated with other CBP/p300 inhibitors.[4][5]

Clinical Safety and Tolerability

The initial safety data for TT125-802 has been established in a Phase 1, open-label, dose-escalation study involving heavily pre-treated patients with advanced solid tumors.[1][6] The study's primary objectives were to assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion.[7]

Adverse Events

TT125-802 has been generally well-tolerated in the clinical trial setting.[1][4] The majority of treatment-related adverse events (TRAEs) reported were mild to moderate in severity.

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) from the Phase 1 Study of TT125-802

| Adverse Event Category | Specific Events | Severity | Reversibility |

| Most Frequently Reported | Dysgeusia (altered taste) | Predominantly Grade 1/2 | Reversible |

| Hyperglycemia | Predominantly Grade 1/2 | Reversible | |

| Anemia | Predominantly Grade 1/2 | Reversible | |

| Transient increased aminotransaminase levels | Predominantly Grade 1/2 | Reversible | |

| Transient increased amylase/lipase levels | Predominantly Grade 1/2 | Reversible | |

| Stomatitis | Predominantly Grade 1/2 | Reversible | |

| Fatigue | Predominantly Grade 1/2 | Reversible | |

| Decreased appetite | Predominantly Grade 1/2 | Reversible | |

| Dose-Limiting Toxicity | Grade 3 Hyperglycemia | One instance reported at 60 mg BID dose | - |

| Notable Safety Finding | Thrombocytopenia | No cases observed | - |

Source: Data compiled from multiple reports on the NCT06403436 trial.[2][4][8][6]

Notably, 98% of the reported TRAEs were Grade 1 or 2 and were reversible.[4] The absence of thrombocytopenia is a significant finding, as this has been a common and dose-limiting toxicity for other molecules targeting CBP/p300.[5]

Dose-Limiting Toxicity and Maximum Tolerated Dose

In the dose-escalation part of the study, which evaluated doses from 15 mg once daily (QD) to 60 mg twice daily (BID), a single dose-limiting toxicity (DLT) was observed.[1][4] This was a case of Grade 3 hyperglycemia at the 60 mg BID dose.[4][6] A maximum tolerated dose (MTD) was not reached during this phase of the study.[1][9]

Experimental Protocols

Phase 1 Clinical Trial Protocol (NCT06403436)

The ongoing first-in-human study of TT125-802 is a multicenter, open-label, dose-escalation trial.

-

Study Design: The trial employs a Bayesian Logistics Regression Model to guide dose escalation.[7][6] Patients are enrolled in cohorts of 3 to 6 individuals.[4][6]

-

Patient Population: Eligible participants are adults (≥ 18 years) with advanced solid tumors that are resistant or refractory to standard therapies and who have an ECOG performance status of 0 or 1.[10]

-

Treatment Regimen: TT125-802 is administered orally on a continuous basis, either once or twice daily, until disease progression, unacceptable toxicity, or withdrawal of consent.[2][6] The study also includes cohorts to assess the effect of food on drug exposure.[1][8]

-

Primary Endpoints: The primary objectives are to evaluate the safety and tolerability of TT125-802, and to determine the MTD and/or the recommended dose for expansion. The frequency and severity of adverse events, dose interruptions, and DLTs are monitored over a 21-day period for each dose cohort.[6]

-

Secondary and Exploratory Endpoints: These include assessing the pharmacokinetics (PK) and pharmacodynamics (PD) of TT125-802, as well as its preliminary anti-tumor activity (Objective Response Rate, Duration of Response).[1] Pharmacodynamic assessments, such as the suppression of CBP/p300-regulated gene expression signatures in surrogate tissues like hair follicles, have confirmed target engagement.

Preclinical Toxicology Protocols

Specific details of the preclinical good laboratory practice (GLP) toxicology studies for TT125-802 are not publicly available. Generally, such programs for small molecule inhibitors involve a standard battery of in vitro and in vivo studies to characterize the toxicity profile before human trials.

Table 2: General Framework for Preclinical Toxicology Evaluation

| Study Type | Typical Methodologies | Key Objectives |

| In Vitro Toxicology | Assays using various cell lines (e.g., cytotoxicity assays, mutagenicity assays like Ames test). | To assess the potential for genetic damage and direct cellular toxicity. |

| In Vivo Toxicology | Single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent, one non-rodent). Administration route and duration are designed to mimic clinical use. | To identify potential target organs of toxicity, determine the no-observed-adverse-effect level (NOAEL), characterize the dose-response relationship, and assess the reversibility of toxic effects.[11] |

| Safety Pharmacology | Studies to evaluate the effects of the drug candidate on vital functions, focusing on the central nervous, cardiovascular, and respiratory systems. | To identify potential off-target effects that could pose a risk in clinical settings. |

| Genotoxicity | A battery of tests including in vitro and in vivo assays to detect gene mutations and chromosomal damage. | To assess the potential of the drug to cause genetic damage. |

| Developmental & Reproductive Toxicology (DART) | Studies in animal models to assess the potential effects on fertility, embryonic development, and pre- and post-natal development. | To evaluate risks to reproduction and development. |

Visualizations: Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of TT125-802 and the workflow of the Phase 1 clinical trial.

References

- 1. TOLREMO therapeutics Completes First In Human Dose Escalation for TT125-802 and Presents Solid Tumor Monotherapy Results at ESMO 2025 — TOLREMO therapeutics: Stopping Non-genetic Cancer Drug Resistance as it Emerges [tolremo.com]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. onclive.com [onclive.com]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. ascopubs.org [ascopubs.org]

- 9. baselaunch.ch [baselaunch.ch]

- 10. trial.medpath.com [trial.medpath.com]

- 11. pacificbiolabs.com [pacificbiolabs.com]

Methodological & Application

Application Notes and Protocols for ATL-802 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATL-802 is a potent and highly selective antagonist of the mouse A2B adenosine (B11128) receptor (A2BR), a G-protein coupled receptor involved in a variety of physiological and pathological processes. As a member of the adenosine receptor family, the A2BR is activated by extracellular adenosine, which often accumulates in the tumor microenvironment and sites of inflammation, leading to immunosuppressive effects. This compound offers a powerful tool for in vitro studies to investigate the role of A2BR signaling in cancer biology, immunology, and other inflammatory conditions. By blocking the A2BR, this compound can reverse adenosine-mediated immunosuppression and inhibit tumor growth, making it a valuable compound for preclinical drug development.

The A2B receptor is coupled to Gs and Gq proteins. Activation of the Gs pathway leads to an increase in intracellular cyclic AMP (cAMP), while the Gq pathway stimulates phospholipase C. This compound effectively blocks these downstream signaling events, allowing for the elucidation of A2BR-mediated cellular functions.

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of this compound for various mouse adenosine receptors. This data is critical for designing experiments and interpreting results.

| Target Receptor | Ligand | Kᵢ (nM) | Selectivity vs. A2BR |

| Mouse A2B | This compound | 8.6 | - |

| Mouse A1 | This compound | >10,000 | >1162-fold |

| Mouse A2A | This compound | 8393 | 976-fold |

| Mouse A3 | This compound | >10,000 | >1162-fold |

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway of the A2B adenosine receptor and the point of inhibition by this compound.

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a solid at -20°C. For long-term storage, -80°C is recommended.

-

Solubility: this compound is soluble in DMSO. Prepare a stock solution (e.g., 10 mM) in DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

Recommended Cell Lines

Since this compound is a selective antagonist for the mouse A2B receptor, it is essential to use murine cell lines that endogenously express A2BR. The following cell lines have been reported to express murine A2BR and are suitable for in vitro studies with this compound:

-

Murine Type II Alveolar Epithelial Cells (AECs): Primary cells that express high levels of A2BR.

-

LLC1 (Lewis Lung Carcinoma): A murine lung cancer cell line.

-

MC38 (Murine Colon Adenocarcinoma): A colon cancer cell line.

-

B16-SIY: A melanoma cell line engineered to express the SIYRYYGL peptide.

-

Primary Murine Splenocytes: For immunology studies.

Experimental Workflow: General Cell-Based Assay

The following diagram outlines a general workflow for conducting cell-based assays with this compound.

"ATL-802" dosage and administration guidelines

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific and medical literature, there is currently no information available regarding a compound designated as "ATL-802." This designation does not appear in published preclinical studies, clinical trials, or any other accessible documentation. Therefore, it is not possible to provide dosage and administration guidelines, experimental protocols, or signaling pathway diagrams for a compound with this identifier.

The absence of public information on "this compound" suggests that it may be an internal compound designation not yet disclosed, a misnomer, or a project that has not resulted in published data.

For the purpose of providing context on related research areas, we have included information on other investigational compounds with distinct numerical designations that appeared during the search process. It is crucial to note that these are not related to "this compound" and are provided for informational purposes only.

Investigational Compound: FP802 for Amyotrophic Lateral Sclerosis (ALS)

One compound identified through related searches is FP802 , a TwinF interface inhibitor. This molecule is being investigated for its potential neuroprotective effects in the context of Amyotrophic Lateral Sclerosis (ALS).

Mechanism of Action: FP802 is designed to selectively inhibit the toxic signaling of extrasynaptic NMDA receptors (eNMDARs) by disrupting the NMDAR/TRPM4 death signaling complex. This mechanism aims to prevent neuronal cell death while preserving the normal physiological functions of synaptic NMDARs.[1][2]

Preclinical Data: In a mouse model of ALS (SOD1G93A), post-disease onset treatment with FP802 has been shown to:

FP802 has also demonstrated the ability to block NMDA-induced death of neurons in forebrain organoids derived from ALS patients.[2][3][4]

Signaling Pathway of FP802 (Hypothesized)

Caption: Hypothesized signaling pathway of FP802 in preventing neuronal death.

Clinical Research in Ataxia-Telangiectasia (A-T)

Separately, research in the field of Ataxia-Telangiectasia (A-T), a rare genetic neurodegenerative disorder, has explored novel therapeutic approaches. One such approach involves the use of heptanoate (B1214049) to address mitochondrial dysfunction.

A clinical trial has been registered to investigate the use of a novel form of anaplerosis with heptanoate in individuals with A-T.[5] The rationale is that free heptanoate is metabolized to acetyl CoA and propionyl CoA, which can replenish the TCA cycle and enhance energy metabolism.[5]

It is important to reiterate that neither FP802 nor heptanoate are designated as this compound in any available public records.

We advise researchers interested in "this compound" to consult internal documentation from the originating institution or to await public disclosure of information related to this specific compound. Without such information, any discussion of its properties, dosage, or administration would be purely speculative.

References

- 1. FP802 | TwinF interface inhibitor | Probechem Biochemicals [probechem.com]

- 2. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TwinF interface inhibitor FP802 stops loss of motor neurons and mitigates disease progression in a mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alsnewstoday.com [alsnewstoday.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

"ATL-802" solution preparation and stability

For Research Use Only

Introduction

ATL-802 is identified as an antagonist of the adenosine (B11128) A2B receptor (A2BR), a G protein-coupled receptor involved in various physiological and pathological processes. This document provides detailed protocols for the preparation of this compound solutions and general guidelines for assessing their stability. These protocols are intended for researchers, scientists, and drug development professionals. It is crucial to note that specific solubility and stability data for this compound are not publicly available. Therefore, the following recommendations are based on general best practices for small molecule inhibitors and should be validated for the specific experimental context.

Data Presentation

Table 1: General Properties of Small Molecule Adenosine Receptor Antagonists

| Property | General Observation for Xanthine Derivatives | Recommendations for this compound |

| Solubility | Often exhibit low aqueous solubility. | Test solubility in various solvents (e.g., DMSO, ethanol). Start with a small amount of compound. |

| Stock Solution Solvent | Commonly dissolved in DMSO for in vitro studies. | High-purity, anhydrous DMSO is recommended for initial stock solutions. |

| Storage of Stock Solutions | Typically stored at -20°C or -80°C in aliquots to minimize freeze-thaw cycles. | Aliquot and store at ≤ -20°C. Protect from light. |

| Working Solution Preparation | Serial dilution from the stock solution into the final aqueous buffer or cell culture medium. | Prepare fresh for each experiment. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) and a vehicle control should be included in all experiments. |

Table 2: Suggested Conditions for Stability Assessment of this compound Solutions

| Condition | Temperature | Duration | Analysis |

| Long-Term Storage | -20°C and -80°C | 1, 3, 6, 12 months | HPLC or LC-MS to assess degradation |

| Short-Term Storage (Working Solution) | 4°C and Room Temperature (e.g., 20-25°C) | 0, 2, 8, 24, 48 hours | HPLC or LC-MS to assess degradation |

| Freeze-Thaw Stability | -20°C to Room Temperature | 1, 3, 5 cycles | HPLC or LC-MS to assess degradation |

| In-Use Stability (in experimental medium) | 37°C (or experimental temperature) | 0, 2, 8, 24, 48 hours | HPLC or LC-MS to assess degradation and functional assay |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate: Allow the vial containing this compound powder to come to room temperature before opening to prevent condensation of moisture.

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to achieve a 10 mM concentration.

-

Solubilization: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but should be done with caution to avoid degradation.

-

Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Assessing the Stability of this compound in Solution

Materials:

-

Prepared stock solution of this compound

-

Experimental buffer or cell culture medium

-

Incubators set to desired temperatures

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Appropriate HPLC/LC-MS columns and solvents

Procedure:

-

Sample Preparation: Prepare solutions of this compound at the desired concentration in the experimental buffer or medium by diluting the stock solution.

-

Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of the solution by HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as the baseline.

-

Incubation: Incubate the remaining solutions under the desired storage conditions (see Table 2 for suggestions).

-

Time-Point Analysis: At each specified time point, collect an aliquot from each condition.

-

Sample Processing: If necessary, process the samples to remove any precipitates or interfering substances (e.g., centrifugation, protein precipitation).

-

HPLC/LC-MS Analysis: Analyze the aliquots by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate this compound from its potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of this compound or the appearance of new peaks would indicate degradation.

Visualizations

Adenosine A2B Receptor Signaling Pathway

Extracellular adenosine, an endogenous ligand, binds to and activates the A2B receptor. As an antagonist, this compound is expected to block this binding and inhibit the downstream signaling cascades.

Caption: Simplified signaling pathway of the Adenosine A2B Receptor.

Experimental Workflow for Solution Preparation and Stability Testing

This workflow outlines the key steps from receiving the compound to analyzing its stability.

Caption: Workflow for this compound solution preparation and stability testing.

Analytical Methods for "ATL-802" Quantification: A Methodological Framework

Despite a comprehensive search of publicly available scientific literature and drug development databases, no specific information was found for a compound designated "ATL-802." This suggests that "this compound" may be an internal project code for a proprietary molecule in early-stage development and not yet disclosed in public forums.

Therefore, this document provides a generalized framework of application notes and protocols for the quantification of a novel small molecule drug, which can be adapted once the specific physicochemical properties of this compound are known. The methodologies described below are standard in the pharmaceutical industry for the quantitative analysis of drug candidates in various matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of small molecules. This method is suitable for routine analysis in drug formulation and quality control.

Table 1: HPLC-UV Method Parameters

| Parameter | Recommended Starting Conditions |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined based on the UV spectrum of this compound |

| Run Time | 15 minutes |

Experimental Protocol: HPLC-UV Quantification of this compound

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol, acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

-

Sample Preparation:

-

For Drug Substance: Accurately weigh and dissolve the this compound drug substance in the mobile phase to a known concentration.

-

For Drug Product (e.g., tablets): Grind a known number of tablets to a fine powder. Extract the active ingredient with a suitable solvent, followed by filtration. Dilute the filtrate to a suitable concentration with the mobile phase.

-

-

Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound reference standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow for HPLC Method Development

Caption: HPLC-UV method development workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices (e.g., plasma, urine), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

Table 2: LC-MS/MS Method Parameters

| Parameter | Recommended Starting Conditions |

| LC System | UHPLC System |

| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| MRM Transitions | To be determined by infusion of this compound standard |

Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma

-

Standard and QC Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank plasma.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.

-

Data Analysis: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Workflow for Bioanalytical Method Validation

Caption: Key parameters for bioanalytical method validation.

Potential Signaling Pathway Involvement

Without specific information on the mechanism of action of this compound, a hypothetical signaling pathway diagram is presented below. This illustrates a common drug action pathway where a small molecule inhibitor targets a specific kinase in a cellular signaling cascade. Once the target of this compound is identified, this diagram can be tailored accordingly.

Caption: Hypothetical signaling pathway for an inhibitor.

Disclaimer: The information provided above is a general guide. All analytical methods must be fully validated according to regulatory guidelines (e.g., FDA, EMA) to ensure their accuracy, precision, and reliability for the intended purpose. The specific parameters and protocols will need to be optimized based on the unique chemical and physical properties of this compound.

Application Notes and Protocols for High-Throughput Screening of A2B Adenosine Receptor Antagonists

Introduction

The A2B adenosine (B11128) receptor (A2BAR) has emerged as a significant therapeutic target in immuno-oncology and various inflammatory diseases.[1][2][3] Under pathophysiological conditions, such as in the tumor microenvironment, high concentrations of adenosine accumulate and signal through the A2BAR on immune cells, leading to immunosuppression.[1][2] Antagonists of the A2BAR can block this signaling, thereby restoring anti-tumor immune responses.[1] This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel A2BAR antagonists.

Target Rationale: The A2B Adenosine Receptor

The A2B adenosine receptor is a G-protein-coupled receptor (GPCR) that is activated by adenosine. Unlike other adenosine receptors, the A2BAR has a low affinity for its ligand and is therefore primarily activated under conditions of high adenosine concentration, such as inflammation and cancer.[1] Activation of the A2BAR on immune cells, including T cells and natural killer (NK) cells, leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses their cytotoxic functions.[1] By blocking this interaction, A2BAR antagonists can reverse this immunosuppressive effect and enhance the body's ability to fight cancer.[1][3] Consequently, the discovery of potent and selective A2BAR antagonists is a key objective in modern drug development.[3][4][5]

Application Note 1: Homogeneous Competitive Binding Assay for A2BAR Antagonists

Objective: To identify compounds that bind to the human A2B adenosine receptor in a high-throughput format. This assay measures the ability of test compounds to displace a known radiolabeled or fluorescently-labeled ligand from the receptor.

Assay Principle: This assay is based on the principle of competitive binding. A constant concentration of a high-affinity labeled ligand and cell membranes expressing the A2BAR are incubated with varying concentrations of test compounds. The amount of labeled ligand displaced by the test compound is proportional to the test compound's affinity for the receptor.

Experimental Protocol:

Materials and Reagents:

-

HEK293 cell membranes expressing recombinant human A2B adenosine receptor

-

[³H]-DPCPX (a commonly used radiolabeled adenosine receptor ligand) or a suitable fluorescently-labeled A2BAR antagonist

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA

-

Adenosine Deaminase (ADA)

-

Non-specific binding control: Theophylline or other known A2BAR antagonist at a high concentration

-

Test compounds dissolved in DMSO

-

384-well microplates

-

Scintillation fluid (for radiolabeled assays) or a fluorescence plate reader

Procedure:

-

Preparation: Thaw the A2BAR-expressing cell membranes on ice. Dilute the membranes in assay buffer to a concentration that yields a robust signal-to-background ratio. Pre-treat the diluted membranes with adenosine deaminase (ADA) to remove any endogenous adenosine.

-

Compound Plating: Using an acoustic liquid handler, dispense test compounds and controls into the 384-well microplates. Typically, a final assay concentration of 10 µM for primary screening is used.

-

Reagent Addition: Add the diluted A2BAR membrane preparation to each well of the assay plate.

-

Labeled Ligand Addition: Add the labeled ligand (e.g., [³H]-DPCPX) to all wells at a concentration close to its Kd for the A2BAR.

-

Incubation: Incubate the plates at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Detection:

-

Radiometric: Harvest the contents of the wells onto filter mats using a cell harvester. Wash the filters to remove unbound radioligand. Dry the filters and add scintillation fluid. Count the radioactivity using a microplate scintillation counter.

-

Fluorescent: Read the plates directly in a fluorescence plate reader equipped with the appropriate excitation and emission filters.

-

-

Data Analysis: Determine the percent inhibition for each test compound by comparing its signal to the signals from the total binding (vehicle control) and non-specific binding wells.

Data Presentation:

| Compound | Target | Assay Type | Kᵢ (nM) | Selectivity vs A₁/A₂A/A₃ | Reference |

| PSB-1901 | Human A2BAR | Radioligand Binding | 0.0835 | >10,000-fold | [3] |

| ISAM-140 | Human A2BAR | Radioligand Binding | 3.49 | High | [4] |

| Compound 5 | Human A2BAR | Radioligand Binding | 9.97 | Moderate | [5] |

| Compound 6 | Human A2BAR | Radioligand Binding | 12.3 | Moderate | [5] |

Workflow Diagram:

Application Note 2: Functional cAMP Assay for A2BAR Antagonist Characterization

Objective: To determine the functional potency of compounds identified in the primary binding screen. This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP).